[(3-Bromobutyl)sulfanyl]benzene
Overview
Description
Molecular Structure Analysis
The molecular formula of “[(3-Bromobutyl)sulfanyl]benzene” is C10H13BrS . The InChI code is 1S/C10H13BrS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 245.18 . It is a colorless to yellowish liquid that is soluble in organic solvents such as benzene, dichloromethane, and ethanol.Scientific Research Applications
1. Synthesis of Chiral Bidentate Complexes
[(3-Bromobutyl)sulfanyl]benzene derivatives have been utilized in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which further contributes to the formation of planar chiral bidentate η5:κS-indenyl-sulfanyl and -sulfinyl complexes of rhodium(III) (Baker et al., 2012).
2. One-Pot Synthesis of Indoles
The compound has been involved in efficient one-pot methods for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are formed through the cyclization of precursor isothiocyanates (Kobayashi et al., 2013).
3. Synthesis of Sulfonyl, Sulfinyl, or Sulfenyl Functional Group Containing Compounds
This chemical is also significant in the synthesis of various benzenes carrying sulfonyl, sulfinyl, or sulfenyl functional groups. These compounds have wide-ranging applications, including industrial and pharmaceutical uses (Brown, 1996).
4. Synthesis of Methylsulfonyl-Containing Compounds
The compound plays a role in photoinduced sulfonylation processes, leading to the creation of 3-(methylsulfonyl)benzo[b]thiophenes through a radical relay strategy, highlighting its potential in organic synthesis and material science (Gong et al., 2019).
5. Radical Cyclisation in Organic Chemistry
This compound derivatives are used in radical cyclisation for carbon-carbon bond formation, leading to the synthesis of complex organic structures like coumarin-annulated sulfur heterocycles (Majumdar et al., 2003).
Properties
IUPAC Name |
3-bromobutylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLOPHWGPPAUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306393 | |
Record name | Benzene, [(3-bromobutyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-75-8 | |
Record name | Benzene, [(3-bromobutyl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, [(3-bromobutyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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